2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

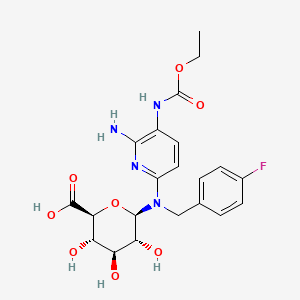

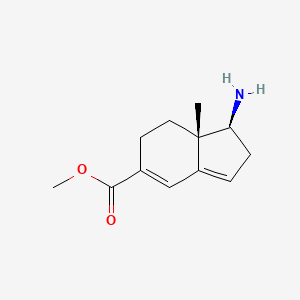

“2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine” is a compound that contains a benzodiazole moiety . Benzodiazole is a heterocyclic compound, known for its broad range of chemical and biological properties . It’s a core component of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of benzodiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of benzodiazole derivatives, including “2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine”, has been studied using vibrational spectroscopy and quantum computational methods . The compound shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

The compound “2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine” has a molecular weight of 189.26 . It is a solid substance with a melting point of 68-70°C . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Chemistry and Properties

The compound 2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine is structurally related to the family of benzothiazoles and benzimidazoles, which are widely recognized for their varied biological activities and importance in medicinal chemistry. The review by Boča, Jameson, and Linert (2011) offers a comprehensive overview of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). It presents insights into the preparation, properties, and a variety of applications of these compounds, from their spectroscopic and structural properties to their magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).

Synthesis and Transformations

Zhilitskaya, Shainyan, and Yarosh (2021) delve into modern synthesis methods of benzothiazole derivatives, which are valuable in the pharmaceutical and industrial sectors. The paper highlights the innovative synthesis methods, emphasizing green chemistry principles and simple reagents, along with the versatile applications of these compounds in developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Biological and Pharmacological Activities

Bhat and Belagali (2020) present a comprehensive review on the benzothiazole scaffold, emphasizing its biological activities. The review sheds light on the synthetic methods and the various pharmacological activities associated with benzothiazole derivatives, showcasing their therapeutic potential and minimal toxicity (Bhat & Belagali, 2020).

Therapeutic Potential

Kamal, Hussaini, and Malik (2015) discuss the therapeutic potential of benzothiazoles in the field of chemotherapeutics. The review summarizes inventions and developments of benzothiazole-based compounds, covering patents filed from 2010 to 2014. It highlights their broad spectrum of biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents, and underscores the significance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini, & Malik, 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,12)10-13-8-6-4-5-7-9(8)14(10)3/h4-7H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRRYTPRHQODJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)

![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)

![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)